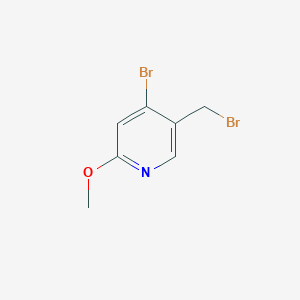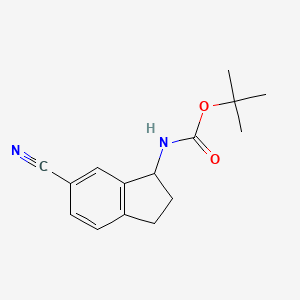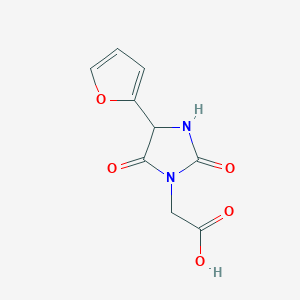![molecular formula C13H15NO2 B3391594 Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one CAS No. 1895395-21-7](/img/structure/B3391594.png)
Spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one
Overview
Description
Spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one is a spirocyclic compound characterized by a unique structure where two rings share a single atom. This compound belongs to the class of spiro compounds, which are known for their structural complexity and versatility. Spiro compounds have gained significant attention in medicinal chemistry due to their potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one can be achieved through various synthetic routes. One common method involves the cyclization of substituted isoindole derivatives. This process typically requires specific reaction conditions, such as the use of microwave heating to facilitate the cyclization reaction . Another approach involves the Cu(I)-catalyzed cycloaddition of azido-alkynes to form the spirocyclic structure .
Industrial Production Methods: Industrial production of spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions to achieve the desired modifications.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield spirocyclic ketones, while reduction reactions can produce spirocyclic alcohols
Scientific Research Applications
Spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer properties. Research has shown that certain derivatives of this compound exhibit potent cytotoxicity against breast cancer cells, making them promising candidates for cancer therapy .
Mechanism of Action
The mechanism of action of spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce cell cycle arrest in cancer cells, leading to apoptosis. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one include other spirocyclic derivatives such as spirocyclic oxindoles and spiro[1,3]oxazino[5,6-c]quinoline derivatives . These compounds share the spirocyclic structure but differ in their specific ring systems and functional groups.
Uniqueness: What sets spiro[2,5-dihydro-1,5-benzoxazepine-3,1’-cyclopentane]-4-one apart is its unique combination of a benzoxazepine ring fused with a cyclopentane ring. This structural arrangement imparts distinct physicochemical properties and biological activities, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
spiro[2,5-dihydro-1,5-benzoxazepine-3,1'-cyclopentane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-13(7-3-4-8-13)9-16-11-6-2-1-5-10(11)14-12/h1-2,5-6H,3-4,7-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVZNGAGCLAEAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COC3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1895395-21-7 | |
| Record name | 4,5-dihydro-2H-spiro[1,5-benzoxazepine-3,1'-cyclopentan]-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 2-chloro-5H,7H,8H-pyrano[4,3-B]pyridine-4-carboxylate](/img/structure/B3391547.png)




![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B3391590.png)


![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B3391620.png)

